![molecular formula C9H16ClN B2724180 (1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-amine;hydrochloride CAS No. 2411181-34-3](/img/structure/B2724180.png)
(1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-amine;hydrochloride
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Overview
Description
Bicyclo[2.2.1]heptane is a molecular structure that is embedded in numerous compounds with various functions . It’s a privileged structure found in bioactive natural products like camphor, sordarins, α-santalol, and β-santalol . It’s also featured in drug candidates such as LMV-6015 and AMG 221 .
Synthesis Analysis
An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The molecular structure of bicyclo[2.2.1]heptane is a key component in many compounds. It’s a bicyclic structure with two bridgehead carbons and one quaternary carbon .Chemical Reactions Analysis
The bicyclo[2.2.1]heptane structure can be synthesized through various chemical reactions. One method involves an organocatalytic formal [4 + 2] cycloaddition reaction .Physical And Chemical Properties Analysis
Bicyclo[2.2.1]heptane has a molar mass of 96.173 . It has various physical properties such as triple point temperature, normal boiling temperature, critical temperature, and critical pressure .Scientific Research Applications
- Researchers explore enantioselective approaches to functionalized bicyclo[2.2.1]heptanes for target-oriented synthesis of biologically significant molecules. This scaffold provides a basis for asymmetric synthesis and catalysis, aiding drug discovery .
- Bicyclo[2.2.1]heptane derivatives play a crucial role in organocatalysis. Chiral auxiliaries (e.g., bornanesultam) and ligands (e.g., dibenzyldiene, diphonane) based on this scaffold enhance enantioselective transformations in synthetic chemistry .
- The compound “(1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-amine;hydrochloride” has specific thermodynamic data available, including properties like boiling point, density, and heat capacity .
- Researchers have explored the use of bicyclo[2.2.1]heptane derivatives as chiral catalysts in various reactions. These compounds exhibit high enantioselectivity and find applications in asymmetric synthesis .
- A modular approach based on photochemistry allows access to new 1,2-disubstituted bicyclo[2.1.1]hexane modules. These modules can be readily derivatized, opening up sp3-rich chemical space .
Drug Development and Medicinal Chemistry
Organocatalysis and Asymmetric Synthesis
Thermodynamic Properties and Physical Chemistry
Chiral Catalysts and Asymmetric Reactions
Photochemistry and Chemical Space Exploration
Efforts aiming at the application of this newly developed method are pursued in laboratories worldwide, and additional research findings will likely emerge in due course . If you need further details or have other inquiries, feel free to ask! 😊
Future Directions
properties
IUPAC Name |
(1S,2R,4S)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c10-8-5-6-1-2-7(8)9(6)3-4-9;/h6-8H,1-5,10H2;1H/t6-,7+,8+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDLVMKNEBJCEJ-HNPMAXIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C23CC3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C[C@H]1C23CC3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-amine;hydrochloride |
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